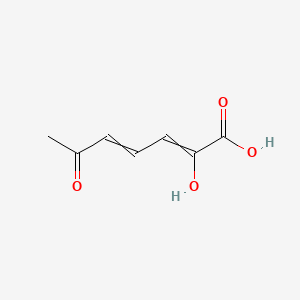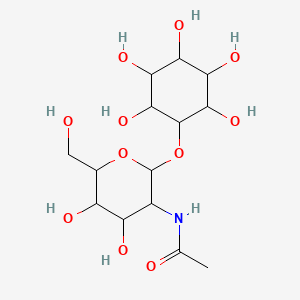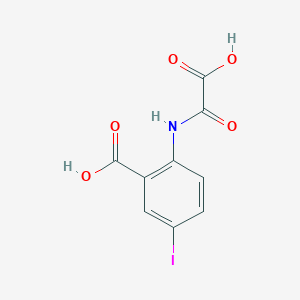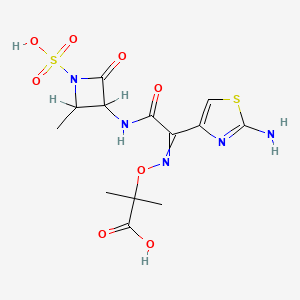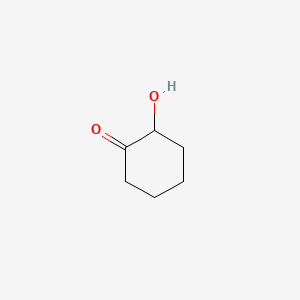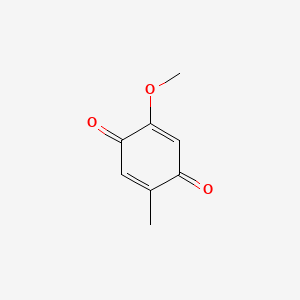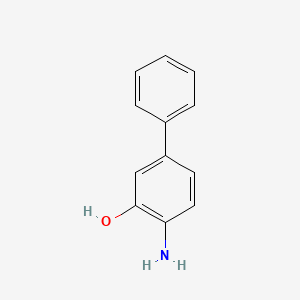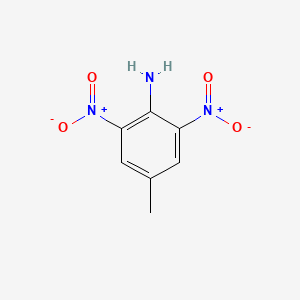![molecular formula C17H11N B1217974 Benz[a]acridine CAS No. 225-11-6](/img/structure/B1217974.png)
Benz[a]acridine
Übersicht
Beschreibung
Benz[a]acridine is an organic compound with the molecular formula C₁₇H₁₁N. It is a polycyclic aromatic hydrocarbon that consists of an acridine moiety fused with a benzene ring. This compound is known for its rigid structure, planarity, and high thermal stability. This compound is structurally related to acridine and is often studied for its unique chemical and biological properties .
Wirkmechanismus
Target of Action
The primary target of Benz[a]acridine is DNA . The compound’s planar structure allows it to intercalate between nucleotide base pairs in the DNA helix . This interaction with DNA and related enzymes is principally responsible for the mode of action of this compound .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar this compound molecule between the base pairs of the DNA helix . This intercalation can cause the DNA helix to unwind, leading to subsequent impacts on biological processes involving DNA and related enzymes .
Biochemical Pathways
The intercalation of this compound into DNA can affect various biochemical pathways. It can disrupt the normal functioning of DNA, affecting processes such as replication and transcription . This disruption can lead to downstream effects such as the inhibition of cell growth and division, which is particularly relevant in the context of cancer treatment .
Pharmacokinetics
The pharmacokinetics of this compound involves the processes of absorption, distribution, metabolism, and excretion (ADME) . The compound’s ability to penetrate the blood-brain barrier is important for the treatment of central nervous system tumors or neurodegenerative diseases . The pharmacokinetic profiles of this compound can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The result of this compound’s action is primarily cytotoxic, making it a potential anti-cancer agent . Benzimidazole acridine compounds, for instance, have demonstrated cytotoxic activity against certain cell lines . The compound’s interaction with DNA can lead to the inhibition of cell growth and division, contributing to its anti-cancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used with bioactive substances such as DNA repair protein inhibitors . Additionally, the compound’s action can be affected by the specific characteristics of the disease site, necessitating the development of effective approaches for localizing this compound derivatives at these sites .
Biochemische Analyse
Biochemical Properties
Benz[a]acridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially altering their function and leading to various cellular effects.
Cellular Effects
The effects of this compound on cells are diverse and can influence several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. This compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This compound can also interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is DNA intercalation, where the compound inserts itself between the base pairs of the DNA helix. This intercalation can disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription . This compound can also bind to specific proteins, altering their structure and function. For example, it can inhibit the activity of topoisomerases, enzymes that are essential for maintaining the topology of DNA during replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound can be relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of this compound can induce oxidative stress, DNA damage, and apoptosis in animal cells. Additionally, there may be threshold effects, where a certain dosage level is required to observe significant biological effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. This compound can also influence the activity of other metabolic enzymes, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the overall distribution and activity of the compound within the cell.
Subcellular Localization
This compound can localize to various subcellular compartments, influencing its activity and function. The compound can be targeted to specific organelles through post-translational modifications or targeting signals . For example, this compound can accumulate in the nucleus, where it interacts with DNA and nuclear proteins. This subcellular localization can enhance its ability to disrupt DNA function and influence gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benz[a]acridine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the palladium-catalyzed domino synthesis is an efficient method for preparing benzo[kl]acridines, which involves the coupling of dihalonaphthalenes and diphenylamines .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-temperature reactions and specialized catalysts to ensure high yield and purity. The Bernthsen Acridine synthesis is one of the traditional methods used, which involves the reaction of diphenylamine with zinc chloride and benzoic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Benz[a]acridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted acridines, acridones, and quinone derivatives .
Wissenschaftliche Forschungsanwendungen
Benz[a]acridine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Acridine: Benz[a]acridine is structurally similar to acridine but has an additional benzene ring fused to the acridine core.
Benz[c]acridine: Another related compound with a different fusion pattern of the benzene ring.
Dibenz[a,h]acridine: A more complex polycyclic aromatic hydrocarbon with additional fused rings.
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its high thermal stability make it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
benzo[a]acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-3-7-14-12(5-1)9-10-17-15(14)11-13-6-2-4-8-16(13)18-17/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGZRTMZYUDVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075371 | |
| Record name | Benz[a]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225-11-6, 12041-95-1 | |
| Record name | Benz[a]acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(a)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000225116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz[a]acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[a]acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZ(A)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Q8MR98LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole](/img/structure/B1217897.png)
